1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Overview
Description
1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel compounds involving 1,2,3-triazole rings has been a subject of interest due to their potential in various applications. For instance, the reaction of certain triazole derivatives with hydroxylamine hydrochloride in dry ethanol has been shown to afford new heterocycles in high yields. These compounds' structures have been confirmed using techniques such as nuclear magnetic resonance spectroscopy, single crystal X-ray, and elemental analysis (Abdel-Wahab et al., 2023). Furthermore, triazole derivatives exhibit a range of biological applications, underlining the importance of their synthesis and structural elucidation (Toumani, 2017).
Potential Biological Activities
Compounds featuring the 1,2,3-triazole moiety have been evaluated for their antimicrobial properties. Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones were synthesized and their antimicrobial activity assessed, showing potential against various microbial strains (Nagamani et al., 2018). This highlights the relevance of such compounds in developing new antimicrobial agents.
Antitubercular Agents
Further research has explored the antitubercular potential of 1,2,3-triazole derivatives. A study designed compounds based on bioisosteric replacement of previously reported antitubercular agents, finding some with good in vitro activity against Mycobacterium tuberculosis. These findings support the triazole derivatives' role in tuberculosis treatment research (Sharma et al., 2019).
Antiviral Research
The search for effective antiviral compounds has included triazole derivatives. A study synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids and evaluated their docking scores against COVID-19 main protease. This suggests the potential of such compounds in developing treatments against COVID-19 and other viral diseases (Rashdan et al., 2021).
Fungicidal Applications
Research into eugenol-fluorinated triazole derivatives evaluated their fungicidal activity against pathogens affecting crops, like papaya. The study identified compounds with promising inhibitory effects on fungal growth, indicating their potential use in agriculture (Lima et al., 2022).
Properties
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(16)12-8-15(14-13-12)7-10-3-5-11(17-2)6-4-10/h3-6,8-9,16H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZACXKXTCLWLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385031-87-7 | |
Record name | 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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